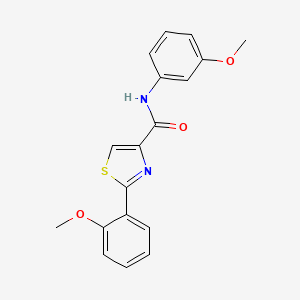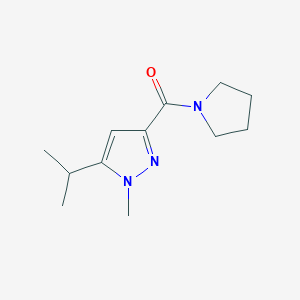
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that belongs to the class of pyrazolyl-pyrrolidines. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the inhibition of FAAH. This leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects. The compound has also been found to have other targets, such as the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone are primarily mediated through the endocannabinoid system. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been shown to have potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potency and selectivity as an inhibitor of FAAH. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its potential off-target effects, as it has been found to have other targets besides FAAH.
Zukünftige Richtungen
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation. Another direction is to study its effects on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with pyrrolidine and thionyl chloride. The resulting product is then treated with methylamine to obtain the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has potential applications in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11-8-10(13-14(11)3)12(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEIJWWVUHQEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

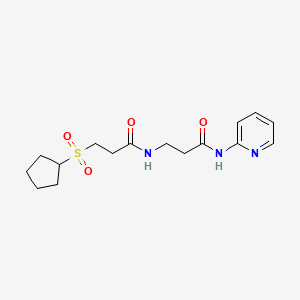
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
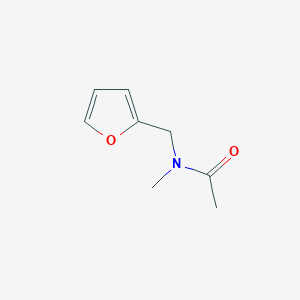

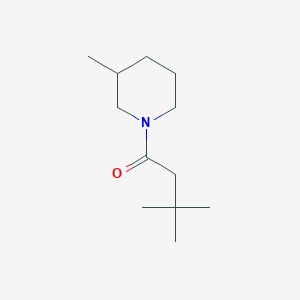
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
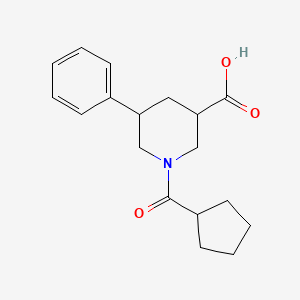
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
